molecular formula C14H18N2 B8785842 7-methyl-3-(4-piperidinyl)-1H-Indole CAS No. 185255-81-6

7-methyl-3-(4-piperidinyl)-1H-Indole

Cat. No. B8785842
M. Wt: 214.31 g/mol
InChI Key: LAOZOIXDYRKLIP-UHFFFAOYSA-N
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Patent
US06683096B2

Procedure details

This compound was prepared following the procedure described in Example 1 (parts A and B) starting with 1 g (7.6 mmol) of 7-methylindol and 2.9 g (19 mmol) of 4-piperidone monohydrate hydrochloride. After the usual work-up 0.8 g (50% of yield) of the desired product were obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.Cl.O.[NH:13]1[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]1>>[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[C:7]2[CH:16]1[CH2:17][CH2:18][NH:13][CH2:14][CH2:15]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C=CC=C2C=CNC12
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
Cl.O.N1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC=C2C(=CNC12)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.